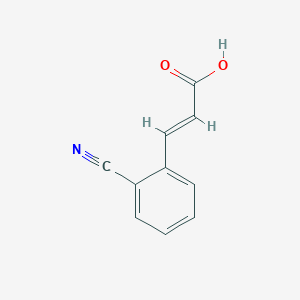

2-Cyanocinnamic acid

Vue d'ensemble

Description

2-Cyanocinnamic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cyano group (-CN) attached to the second position of the phenyl ring of cinnamic acid

Mécanisme D'action

Target of Action

2-Cyanocinnamic acid, also known as 3-(2-cyanophenyl)acrylic acid, is a cinnamic acid derivative It is known that cinnamic acid derivatives can interact with a variety of biological targets due to their structural versatility .

Mode of Action

It’s known that cinnamic acid derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The cyano substituent at the 2-position of the phenyl ring could potentially influence these interactions .

Biochemical Pathways

Cinnamic acid derivatives are known to participate in a variety of biochemical reactions . For instance, the compound can undergo alkaline hydrolysis to form substituted 3-carboxymethylpthalimidines .

Pharmacokinetics

The presence of the cyano group and the carboxylic acid group could potentially influence its solubility and permeability, thereby affecting its bioavailability .

Result of Action

It has been observed that when administered with certain oxidizing dyes, this compound can potentiate hyperthermic cytotoxicity .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the photoreactivity of the compound in solid state is temperature-dependent, becoming reactive when heated to 130 °C .

Analyse Biochimique

Biochemical Properties

2-Cyanocinnamic acid plays a role in biochemical reactions, particularly as an inhibitor of mitochondrial pyruvate transport This inhibition can affect various enzymes, proteins, and other biomolecules, altering their interactions and functions

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to sensitize L929 cells to hyperthermia, enhancing cell death at temperatures as low as 41°C . It also influences cell function by reducing the oxidation of glucose and exogenous pyruvate while increasing lactate production from glucose .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its role as an inhibitor of mitochondrial pyruvate transport This inhibition can lead to changes in gene expression, enzyme activity, and binding interactions with biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been shown to enhance the cytotoxicity of hyperthermia in L929 cells over a period of 3 hours . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited and warrants further study.

Metabolic Pathways

This compound is involved in metabolic pathways, particularly those related to pyruvate metabolism due to its role as an inhibitor of mitochondrial pyruvate transport . It may interact with various enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

Given its role as an inhibitor of mitochondrial pyruvate transport, it may interact with transporters or binding proteins and influence its localization or accumulation within cells .

Subcellular Localization

Given its role as an inhibitor of mitochondrial pyruvate transport, it is likely to be found in the mitochondria

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Cyanocinnamic acid can be synthesized through several methods, with the most common being the Knoevenagel condensation reaction. This reaction involves the condensation of cyanoacetic acid with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions, and the product is obtained after purification through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and reduce production costs. For example, the use of ammonium acetate as a catalyst in the presence of a carboxylic acid such as acetic acid can significantly reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Cyanocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include substituted cinnamic acids, amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Applications

2-Cyanocinnamic acid has been studied for its potential as an anticancer agent and as an inhibitor of monocarboxylate transporters (MCTs), which are implicated in cancer metabolism.

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, novel silyl cyanocinnamic acid derivatives have shown enhanced inhibition of cancer cell proliferation compared to traditional compounds like cyano-hydroxycinnamic acid (CHC) .

Table 1: IC50 Values of Silyl Cyanocinnamic Acid Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2a | 6 | WiDr |

| 2b | 93 | MDA-MB-231 |

| CHC | 1100-5300 | Various |

The above table illustrates that compounds 2a and 2b significantly outperform CHC in inhibiting cell proliferation across multiple cancer cell lines.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its derivatives have been utilized in asymmetric synthesis reactions, such as the Diels-Alder reaction, which is crucial for producing complex organic molecules with high enantioselectivity .

Table 2: Applications in Asymmetric Synthesis

| Reaction Type | Role of this compound Derivative |

|---|---|

| Diels-Alder Reaction | Chiral building block |

| Michael Addition | Electrophile for nucleophilic attack |

Material Science Applications

In materials science, this compound is explored for its optical properties. It is used in the production of nonlinear optical materials due to its ability to form stable structures that can manipulate light .

Case Study: Nonlinear Optical Materials

Research has demonstrated that incorporating this compound into polymer matrices can enhance their nonlinear optical responses, making them suitable for applications in photonics and telecommunications .

Biochemical Research Applications

Beyond medicinal chemistry, this compound is valuable in biochemical research for studying cellular processes and metabolic pathways.

Inhibition Studies

Studies have shown that this compound can inhibit lactate uptake by targeting MCT1 and MCT4 transporters, which are critical for cancer cell metabolism .

Table 3: Inhibition Potency of MCTs

| Compound | MCT1 IC50 (nM) | MCT4 IC50 (nM) |

|---|---|---|

| Compound 2a | 408 | >150000 |

| Compound 2b | 97 | >150000 |

Comparaison Avec Des Composés Similaires

2-Cyanocinnamic acid can be compared with other cinnamic acid derivatives, such as:

- 3-Cyanocinnamic acid

- 4-Cyanocinnamic acid

- Cinnamic acid

Uniqueness: The unique positioning of the cyano group in this compound imparts distinct chemical and biological properties compared to its isomers (3-cyanocinnamic acid and 4-cyanocinnamic acid). For example, the reactivity and interaction with biological targets can vary significantly based on the position of the cyano group .

Activité Biologique

2-Cyanocinnamic acid (CCA) is a derivative of cinnamic acid known for its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity of CCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its α-cyano group, which enhances its reactivity and biological activity compared to other cinnamic acid derivatives. The chemical structure can be represented as follows:

1. Anticancer Activity

CCA and its derivatives have been extensively studied for their anticancer properties. Research indicates that CCA acts primarily through the inhibition of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are crucial for cancer cell metabolism. By inhibiting these transporters, CCA disrupts lactate transport and alters cellular energy metabolism, leading to reduced cancer cell proliferation.

2. Metabolic Effects

In addition to its anticancer effects, CCA has shown potential in modulating metabolic pathways. Studies have demonstrated that CCA influences glycolysis and mitochondrial function, leading to significant alterations in energy production within cells. This dual action makes it a candidate for treating metabolic disorders alongside cancer.

In Vitro Studies

Several studies have evaluated the biological activity of CCA derivatives:

- Cell Proliferation Inhibition : A study reported that lead derivatives of CCA exhibited IC50 values ranging from 6 to 93 µM against various cancer cell lines, significantly lower than the parent compound cyano-hydroxycinnamic acid (CHC), which showed IC50 values between 1100 and 5300 µM .

- Glycolytic Stress : CCA derivatives induced mitochondrial stress in cancer cells, evidenced by decreased maximal respiration rates and increased proton leak, indicating potential mitochondrial damage .

In Vivo Studies

In vivo studies using xenograft models have shown that CCA derivatives can effectively inhibit tumor growth with minimal systemic toxicity. For example, compounds derived from CCA demonstrated good tolerability and significant anticancer efficacy in colorectal cancer models .

Case Studies

Case Study 1: Efficacy in Colorectal Cancer

A study involving the treatment of WiDr colorectal cancer cells with CCA derivatives revealed that these compounds significantly inhibited tumor growth in xenograft models. The study highlighted the importance of MCT inhibition in enhancing the efficacy of these compounds against colorectal tumors .

Case Study 2: Dual Inhibition of MCTs

Research on novel N,N-dialkyl cyanocinnamic acids indicated their effectiveness as dual inhibitors of MCT1 and MCT4. These compounds were shown to disrupt glycolysis and oxidative phosphorylation in cancer cell lines, further supporting their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

| Activity | Mechanism | IC50 Values (µM) | Cell Lines Tested |

|---|---|---|---|

| Anticancer | MCT1/MCT4 inhibition | 6 - 93 | WiDr, MDA-MB-231 |

| Metabolic modulation | Disruption of glycolysis and mitochondrial function | Not specified | Various |

| Cytotoxicity | Low cytotoxicity observed | >500 | Various |

Propriétés

IUPAC Name |

(E)-3-(2-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVOPXGNHGTKOD-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61147-65-7 | |

| Record name | NSC100172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-cyanocinnamic acid impact cell survival, particularly in the context of hyperthermia?

A1: this compound acts as an inhibitor of mitochondrial pyruvate transport [, ]. This inhibition disrupts cellular energy production, particularly under hyperthermic conditions (elevated temperatures). Research suggests that pyruvate plays a protective role against hyperthermic damage []. By inhibiting pyruvate transport, this compound sensitizes cells to hyperthermia, leading to increased cell death at even slightly elevated temperatures, such as 41°C [].

Q2: Can the cytotoxic effects of this compound be enhanced?

A2: Yes, studies have shown that certain oxidizing dyes, like 2,3,5-triphenyltetrazolium chloride and methylene blue, significantly enhance the hyperthermic cytotoxicity of this compound when administered concurrently []. This synergistic effect leads to greater cell death compared to either compound alone at elevated temperatures. Interestingly, these dyes alone or in combination with this compound at normal physiological temperatures do not exhibit significant toxicity []. This suggests a mechanism potentially linked to the depletion of NAD(P)H, a crucial coenzyme in cellular redox reactions, under hyperthermic conditions [].

Q3: Besides its role in cytotoxicity, are there other cellular processes that this compound influences?

A3: Research indicates that this compound can inhibit heat shock protein (HSP) synthesis under certain conditions []. HSPs are crucial for cellular protection and repair mechanisms, particularly in response to stress like heat shock. This inhibition further points to the potential role of pyruvate in regulating cellular stress responses and highlights the multifaceted effects of this compound on cellular processes [].

Q4: Beyond cytotoxicity, are there other applications of this compound derivatives?

A4: Yes, chiral derivatives of this compound have shown promise in asymmetric Diels-Alder reactions []. These reactions are powerful tools in organic synthesis, allowing for the creation of complex molecules with high enantioselectivity. Specifically, (E)-2-cyanocinnamates derived from (S)-ethyl lactate and (R)-pantolactone, when reacted with cyclopentadiene in the presence of a titanium tetrachloride catalyst, yield enantiomerically pure cycloadducts []. This highlights the potential of this compound derivatives as versatile building blocks in asymmetric synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.